molecular formula C20H25NO4 B2475524 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(o-tolyloxy)acetamide CAS No. 1396799-11-3

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(o-tolyloxy)acetamide

Cat. No. B2475524
CAS RN: 1396799-11-3
M. Wt: 343.423
InChI Key: FOMDOGIVPMFBGX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(o-tolyloxy)acetamide, also known as GW501516, is a synthetic ligand of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has also gained attention as a performance-enhancing drug in the sports industry.

Scientific Research Applications

Green Synthesis Applications

Zhang Qun-feng et al. (2008) discussed the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for the production of azo disperse dyes. This study showcased a novel Pd / C catalyst with high activity, high selectivity, and good stability developed for the hydrogenation process, indicating the importance of such compounds in environmentally friendly chemical synthesis processes (Zhang Qun-feng, 2008).

Chemoselective Acetylation in Drug Synthesis

Deepali B Magadum and G. Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst, demonstrating the compound's significance in the synthesis of antimalarial drugs. This research not only highlights the compound's role in drug synthesis but also the potential for optimizing reactions for high selectivity and efficiency (Deepali B Magadum & G. Yadav, 2018).

Silylation for Creating Heterocycles

N. Lazareva et al. (2017) explored the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles. This process illustrates the compound's utility in forming heterocycles with potential applications in materials science and pharmaceutical chemistry, showcasing its versatility in creating complex structures (N. Lazareva et al., 2017).

properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-15-6-4-5-7-18(15)25-13-19(22)21-14-20(2,23)12-16-8-10-17(24-3)11-9-16/h4-11,23H,12-14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMDOGIVPMFBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C)(CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(o-tolyloxy)acetamide

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